molecular formula C8H13Br3O2 B1654096 Tert-butyl 2,2,4-tribromobutanoate CAS No. 2102412-61-1

Tert-butyl 2,2,4-tribromobutanoate

Cat. No.: B1654096
CAS No.: 2102412-61-1
M. Wt: 380.90
InChI Key: BLCHLBAWYXXIMF-UHFFFAOYSA-N
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Description

Tert-butyl 2,2,4-tribromobutanoate: is an organic bromine compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group attached to a butanoate moiety, which is further substituted with three bromine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,2,4-tribromobutanoate typically involves the bromination of tert-butyl butanoate. The process can be carried out using bromine (Br2) in the presence of a suitable catalyst or under UV light to facilitate the addition of bromine atoms to the butanoate backbone. The reaction conditions often include:

    Solvent: Chloroform or carbon tetrachloride

    Temperature: Room temperature to slightly elevated temperatures

    Catalyst: Iron(III) bromide or aluminum bromide

The reaction proceeds through a free radical mechanism, where the bromine radicals add to the carbon atoms of the butanoate, resulting in the formation of the tribrominated product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous flow reactors: To ensure efficient mixing and reaction control

    Purification steps: Such as distillation or recrystallization to obtain high-purity product

    Safety measures: To handle bromine and other hazardous reagents safely

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,2,4-tribromobutanoate undergoes various chemical reactions, including:

    Substitution reactions: Where bromine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction reactions: Using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.

    Elimination reactions: Leading to the formation of alkenes by the removal of hydrogen bromide.

Common Reagents and Conditions

    Substitution: Sodium hydroxide in aqueous or alcoholic medium

    Reduction: Lithium aluminum hydride in dry ether

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide

Major Products

    Substitution: Tert-butyl 2,2,4-trihydroxybutanoate

    Reduction: Tert-butyl 2,2,4-tribromobutanol

    Elimination: Tert-butyl 2,4-dibromobutene

Scientific Research Applications

Tert-butyl 2,2,4-tribromobutanoate has several applications in scientific research:

    Organic synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industrial processes: Utilized in the production of flame retardants and other brominated products.

    Environmental research: Studied for its impact on the environment and potential degradation pathways.

Mechanism of Action

The mechanism of action of tert-butyl 2,2,4-tribromobutanoate involves its reactivity towards nucleophiles and reducing agents. The presence of bromine atoms makes it susceptible to nucleophilic attack, leading to substitution reactions. The ester group can be reduced to an alcohol, and the compound can undergo elimination to form alkenes. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Tert-butyl 2,2,4-tribromobutanoate can be compared with other similar compounds such as:

  • Tert-butyl 2,2-dibromobutanoate
  • Tert-butyl 2,4-dibromobutanoate
  • Tert-butyl 2-bromobutanoate

Uniqueness

  • Higher bromine content : this compound has three bromine atoms, making it more reactive in substitution and elimination reactions compared to its dibrominated counterparts.
  • Versatility : The presence of multiple bromine atoms and an ester group allows for a wide range of chemical transformations.

Properties

IUPAC Name

tert-butyl 2,2,4-tribromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13Br3O2/c1-7(2,3)13-6(12)8(10,11)4-5-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCHLBAWYXXIMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCBr)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501206177
Record name Butanoic acid, 2,2,4-tribromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102412-61-1
Record name Butanoic acid, 2,2,4-tribromo-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2102412-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanoic acid, 2,2,4-tribromo-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501206177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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